5-[1-(4-chloro-2-methylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol
Overview
Description
5-[1-(4-chloro-2-methylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C12H14ClN3OS and its molecular weight is 283.78 g/mol. The purity is usually 95%.
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Scientific Research Applications
Molecular Stability and Docking Studies
Research on benzimidazole derivatives bearing 1,2,4-triazole, which are explored as EGFR inhibitors, underscores the significance of molecular stabilities, conformational analyses, and molecular docking studies. These compounds are investigated for their anti-cancer properties, demonstrating how triazole derivatives can contribute to the development of novel therapeutic agents. The studies highlight the compounds' potential anti-cancer activity through detailed theoretical analysis, including density functional theory and molecular docking, to elucidate their mechanism of action at the molecular level (Karayel, 2021).
Antimicrobial Activities
The synthesis and evaluation of new 1,2,4-triazole derivatives for antimicrobial activities showcase another crucial application area. These compounds have been synthesized and tested against various microorganisms, displaying moderate to good antimicrobial properties. This research avenue emphasizes the role of 1,2,4-triazole derivatives in developing new antimicrobial agents, contributing to addressing the global challenge of antibiotic resistance (Bektaş et al., 2007).
Anticonvulsant Activities
Another research direction involves the synthesis of 5-alkoxythieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives and their evaluation for anticonvulsant activities. These studies offer insights into the structural motifs that enhance activity in seizure models, indicating the potential of triazole derivatives in developing new treatments for epilepsy and related neurological conditions (Wang et al., 2015).
Pharmacological Studies
The design and pharmacological evaluation of sulfur-containing 1,2,4-triazole derivatives highlight their potential in antimicrobial therapy. These compounds have been synthesized, characterized, and tested for their pharmacological activity, revealing promising antibacterial and antifungal properties. Such studies underscore the versatility of triazole derivatives in pharmacological research, paving the way for new drug discoveries (Rao et al., 2014).
Mechanism of Action
Target of Action
It is known that similar compounds, such as phenoxy herbicides, act by mimicking the auxin growth hormone indoleacetic acid (iaa) .
Mode of Action
These herbicides mimic the auxin growth hormone, inducing rapid, uncontrolled growth in susceptible plants .
Biochemical Pathways
It is known that similar compounds, such as mcpb, undergo β-oxidation to mcpa in susceptible plants, which is subsequently degraded to 4-chloro-2-methylphenol, followed by ring hydroxylation and ring opening .
Result of Action
A chloro-substituted analog of creasin, tris(2-hydroxyethyl)ammonium (4-chloro-2-methylphenoxy)acetate (chlorocreasin), has been found to exhibit pronounced antitumor activity .
Action Environment
It is known that the duration of residual activity in soil for similar compounds is approximately 6 weeks .
Properties
IUPAC Name |
3-[1-(4-chloro-2-methylphenoxy)ethyl]-4-methyl-1H-1,2,4-triazole-5-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3OS/c1-7-6-9(13)4-5-10(7)17-8(2)11-14-15-12(18)16(11)3/h4-6,8H,1-3H3,(H,15,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPEPBEYRTZLFDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C2=NNC(=S)N2C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10407384 | |
Record name | 5-[1-(4-chloro-2-methylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10407384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
588673-53-4 | |
Record name | 5-[1-(4-chloro-2-methylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10407384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.